2,6-Dimethoxy-5-methylpyrimidin-4-amine 2,6-Dimethoxy-5-methylpyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14432035
InChI: InChI=1S/C7H11N3O2/c1-4-5(8)9-7(12-3)10-6(4)11-2/h1-3H3,(H2,8,9,10)
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

2,6-Dimethoxy-5-methylpyrimidin-4-amine

CAS No.:

Cat. No.: VC14432035

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethoxy-5-methylpyrimidin-4-amine -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 2,6-dimethoxy-5-methylpyrimidin-4-amine
Standard InChI InChI=1S/C7H11N3O2/c1-4-5(8)9-7(12-3)10-6(4)11-2/h1-3H3,(H2,8,9,10)
Standard InChI Key FIEQXPRWSYWHNU-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(N=C1OC)OC)N

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The core structure of 2,6-Dimethoxy-5-methylpyrimidin-4-amine consists of a pyrimidine ring substituted with two methoxy (-OCH₃) groups at positions 2 and 6, a methyl (-CH₃) group at position 5, and an amine (-NH₂) group at position 4. This substitution pattern distinguishes it from simpler pyrimidine derivatives such as 2-Amino-4,6-dimethylpyrimidine (CAS 767-15-7), which lacks methoxy groups . The presence of electron-donating methoxy and methyl groups likely influences the compound’s electronic distribution, solubility, and reactivity.

Comparative Analysis with Analogous Compounds

Table 1 contrasts key properties of 2,6-Dimethoxy-5-methylpyrimidin-4-amine with structurally related pyrimidines from the provided search results:

Property2,6-Dimethoxy-5-methylpyrimidin-4-amine (Target)6-Methoxy-5-methylpyrimidin-4-amine 2-Amino-4,6-dimethylpyrimidine
Molecular FormulaC₇H₁₁N₃O₂C₆H₉N₃OC₆H₉N₃
Molecular Weight (g/mol)169.18 (calculated)139.16123.16
Melting Point (°C)Estimated 160–165Not reported151–153
Boiling Point (°C)Estimated 300–310219.27 (rough estimate)Not reported
Density (g/cm³)~1.2 (estimated)1.10971.1097

The target compound’s additional methoxy group at position 2 increases its molecular weight and polarity compared to its analogs. These modifications may enhance its solubility in polar solvents such as methanol or dimethyl sulfoxide (DMSO) .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis protocols for 2,6-Dimethoxy-5-methylpyrimidin-4-amine are documented in the provided sources, its preparation likely involves nucleophilic substitution or condensation reactions. For example, 2-Amino-4,6-dimethylpyrimidine is synthesized via the reaction of acetylacetone with guanidine derivatives . Adapting this method, the target compound could be synthesized by introducing methoxy groups via alkoxylation of a pre-formed pyrimidine intermediate.

A plausible route involves:

  • Ring Formation: Condensation of a β-diketone (e.g., methyl-substituted diketone) with a guanidine derivative to form the pyrimidine core.

  • Methoxy Substitution: Electrophilic aromatic substitution or nucleophilic displacement using methoxide ions to introduce methoxy groups at positions 2 and 6.

  • Purification: Crystallization or chromatography to isolate the final product.

This hypothesis aligns with methods described for synthesizing 6-Methoxy-5-methylpyrimidin-4-amine, where methoxy groups are introduced prior to ring closure .

Reactivity Profile

The amine group at position 4 renders the compound susceptible to electrophilic aromatic substitution, while the methoxy groups may participate in demethylation under acidic conditions. Comparative studies on 2-Amino-4,6-dimethylpyrimidine suggest that methyl groups enhance thermal stability, a trait likely shared by the target compound .

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on analogs, 2,6-Dimethoxy-5-methylpyrimidin-4-amine is expected to exhibit a melting point between 160–165°C, higher than 2-Amino-4,6-dimethylpyrimidine (151–153°C) , due to increased hydrogen bonding from methoxy groups. Its boiling point is estimated at 300–310°C, extrapolated from the rough estimate of 219.27°C for 6-Methoxy-5-methylpyrimidin-4-amine .

Solubility and Partitioning

The compound’s solubility profile is influenced by its polarity:

  • Polar Solvents: Moderate solubility in DMSO and methanol, similar to 6-Methoxy-5-methylpyrimidin-4-amine .

  • Nonpolar Solvents: Low solubility in hexane or chloroform.

  • LogP: Estimated at 1.5–2.0, indicating moderate lipophilicity conducive to membrane permeability in biological systems .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Pyrimidine derivatives are pivotal in drug discovery, serving as precursors for antiviral and anticancer agents. For instance, 2-Amino-4,6-dimethylpyrimidine is a building block for dihydrofolate reductase inhibitors . The target compound’s methoxy groups could enhance binding affinity to enzymatic targets, positioning it as a candidate for structure-activity relationship (SAR) studies.

Agrochemical Development

Methoxy-substituted pyrimidines are employed in herbicides and fungicides. The compound’s stability under environmental conditions, inferred from its methyl and methoxy substituents, suggests potential use in crop protection formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator